The synthesis of alpha-Cyclopropyl-3-pyridinemethanol typically involves the cyclopropylation of pyridine derivatives. A common synthetic route includes:
In industrial settings, similar methods are employed but optimized for larger scale production, often utilizing continuous flow synthesis techniques to enhance yield and purity.
The molecular structure of alpha-Cyclopropyl-3-pyridinemethanol can be described as follows:
This unique arrangement contributes to the compound's reactivity and stability, making it an interesting subject for further research.
Alpha-Cyclopropyl-3-pyridinemethanol undergoes various chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in medicinal chemistry.
The physical and chemical properties of alpha-Cyclopropyl-3-pyridinemethanol include:
These properties are crucial for understanding how the compound behaves under different conditions, which informs its practical applications.
Alpha-Cyclopropyl-3-pyridinemethanol has a diverse range of applications:
The compound’s systematic IUPAC name is cyclopropyl(pyridin-3-yl)methanol (CAS: 155047-86-2), with alternative names including alpha-Cyclopropyl-3-pyridinemethanol and 3-Pyridinemethanol, α-cyclopropyl-. Its molecular formula is C₉H₁₁NO (MW: 149.19 g/mol) and canonical SMILES is OC(C1CC1)C2=CN=CC=C2 [1] [5] [7]. Key identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 149.19 g/mol |
Topological Polar Surface Area | 33.1 Ų |
LogP | 1.40–1.53 (XLogP3) |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 2 |
The cyclopropyl group adopts a non-planar conformation that induces significant steric and electronic effects. NMR studies reveal distinct proton environments: cyclopropyl methylenes appear as multiplet signals at δ~0.5–0.8 ppm, while the methine (CH) resonates near δ~2.0–2.5 ppm. The chiral benzylic carbon enables enantiomeric resolution, though most applications use racemic mixtures [4] [7].
The compound emerged in synthetic literature during the 1990s, with its first CAS registration (155047-86-2) dated to 1992–1993. Early synthetic routes involved:
Table 2: Key Patents and Research Applications
Patent/Publication | Application Area | Year |
---|---|---|
WO-2021101836-A1 | Antimalarial agents | 2021 |
EP-3273965-A1 | Chronic kidney disease | 2017 |
CN-107531631-B | Broad therapeutic methods | 2020 |
Recent innovations (post-2020) exploit its scaffold in IDO1 inhibitors for immuno-oncology and antimalarial candidates, leveraging the cyclopropyl group’s metabolic resistance [5] [6].
Metabolic Stability Enhancement
The cyclopropyl moiety confers exceptional oxidative resistance due to:
In IDO1 inhibitors, replacing a methyl with cyclopropyl in tetrahydronaphthyridine-based compounds reduced clearance in dog models by 50% and extended half-life from 1.6 h to 3.3 h [6].
Conformational Constraints
The cyclopropyl’s 60° C–C–C bond angles enforce distinct torsional profiles:
Synthetic Versatility
Functional handles enable diverse derivatization:
In pyrrolo[3,4-c]pyridine syntheses, it serves as a precursor to GPR119 agonists for diabetes and aldose reductase inhibitors [2] [6]. The scaffold features in clinical candidates like BMS-986205 analogs where cyclopropyl groups enhance potency against heme-containing enzymes [6].
Table 3: Key Derivatives and Their Applications
Derivative | Biological Activity | Reference |
---|---|---|
5-Bromo-α-cyclopropyl-3-pyridinemethanol | Antiviral intermediate | [3] |
N-[3-(1,3-dioxopyrrolo[3,4-c]pyridinyl)phenyl]benzenesulfonamides | GPR119 agonists (antidiabetic) | [2] |
Fused cyclopropyl-IDO1 inhibitors | Immuno-oncology (predicted human dose: 9 mg QD) | [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1